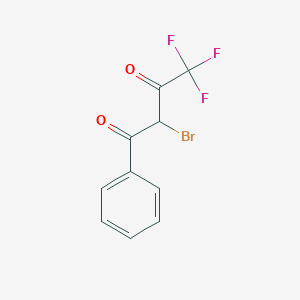
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H7BrF3O2 This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a phenyl group attached to a butane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the bromination of 4,4,4-trifluoro-1-phenylbutane-1,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a polar solvent and a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Lacks the bromine atom but shares the trifluoromethyl and phenyl groups.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains an additional fluorine atom on the phenyl ring.
4-Bromo-1,1,2-trifluoro-1-butene: Similar in containing bromine and trifluoromethyl groups but differs in the overall structure.
Uniqueness
2-Bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to the combination of bromine and trifluoromethyl groups attached to a butane-1,3-dione backbone. This unique structure imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with various molecules, making it valuable in diverse research applications.
特性
CAS番号 |
189307-20-8 |
|---|---|
分子式 |
C10H6BrF3O2 |
分子量 |
295.05 g/mol |
IUPAC名 |
2-bromo-4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H6BrF3O2/c11-7(9(16)10(12,13)14)8(15)6-4-2-1-3-5-6/h1-5,7H |
InChIキー |
VPWYERMAQBBEET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




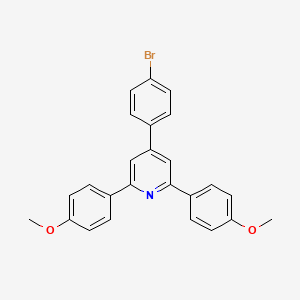
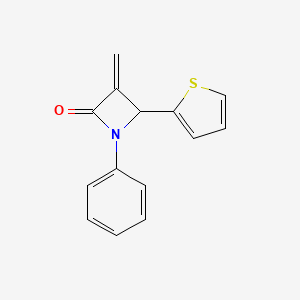
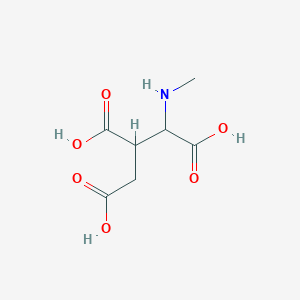
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

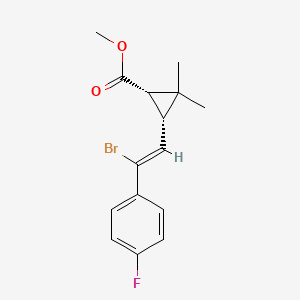
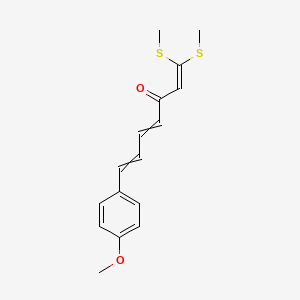


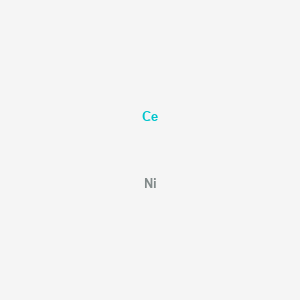
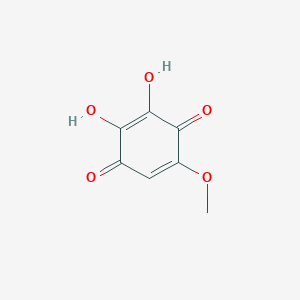
silane](/img/structure/B14266986.png)
